1'-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a unique spiro structure
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of phthalazinones as parp inhibitors , suggesting potential targets could be enzymes involved in DNA repair pathways.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair, given its potential role as a PARP inhibitor . The inhibition of PARP can lead to the accumulation of DNA damage, affecting cell survival and proliferation.
Result of Action
If it acts as a parp inhibitor, it could lead to the accumulation of dna damage, affecting cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an alkyl or aryl group .
Scientific Research Applications
1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride: Shares the benzothiadiazole core but lacks the spirobenzofuran and piperidine moieties.
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride: Similar in having a carbonyl chloride group but differs in the core structure.
5-(Bromomethyl)-2,1,3-benzothiadiazole: Contains the benzothiadiazole core with a bromomethyl group instead of the spirobenzofuran and piperidine moieties.
Uniqueness
1’-(2,1,3-Benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1'-(2,1,3-benzothiadiazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(12-5-6-15-16(11-12)21-26-20-15)22-9-7-19(8-10-22)14-4-2-1-3-13(14)18(24)25-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZGPDGRUELMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.